molecular formula C9H10BrN3 B1288801 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine CAS No. 212268-15-0

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Cat. No.: B1288801
CAS No.: 212268-15-0
M. Wt: 240.1 g/mol
InChI Key: JNXOWVWCTOFBPU-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's molecular formula is represented as C₉H₁₀BrN₃, with a molecular weight of 240.10 grams per mole. The systematic name reflects the precise positioning of substituents on the imidazopyridine core structure, with the bromine atom occupying position six, methyl groups at positions two and three, and the amino functionality at position eight of the fused ring system.

The compound is registered under the Chemical Abstracts Service number 212268-15-0, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature systems refer to this compound as 6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine or 8-amino-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine, reflecting different conventions for expressing the amino functional group. The compound's International Chemical Identifier key is JNXOWVWCTOFBPU-UHFFFAOYSA-N, providing additional structural verification through its unique algorithmic representation.

The molecular structure exhibits specific geometric characteristics that influence its chemical behavior and potential applications. The fused ring system adopts a planar configuration typical of aromatic heterocycles, with the bromine substituent contributing to increased molecular polarizability and potential for halogen bonding interactions. The methyl groups at positions two and three introduce steric considerations that affect the compound's reactivity patterns and conformational preferences, while the amino group at position eight provides a site for hydrogen bonding and further chemical modification.

Property Value Source
Molecular Formula C₉H₁₀BrN₃
Molecular Weight 240.10 g/mol
Chemical Abstracts Service Number 212268-15-0
International Chemical Identifier Key JNXOWVWCTOFBPU-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=C(N2C=C(C=C(C2=N1)N)Br)C
Computed Density 1.67 g/cm³
Computed LogP 1.03-2.877

Historical Context in Heterocyclic Chemistry

The historical development of imidazopyridine chemistry traces its origins to the pioneering work of Alexei Yevgrafovich Chichibabin in 1925, who introduced the first systematic method for synthesizing imidazopyridine derivatives. Chichibabin's original methodology involved the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures ranging from 150 to 200 degrees Celsius in sealed reaction vessels, albeit with relatively modest yields. This foundational work established the fundamental synthetic principles that would guide subsequent developments in imidazopyridine chemistry and laid the groundwork for the vast array of derivatives that followed.

The evolution of imidazopyridine synthesis throughout the twentieth century witnessed significant methodological improvements and expansions. Subsequent researchers refined Chichibabin's original approach by incorporating mild reaction conditions and basic additives such as sodium hydrogen carbonate, which dramatically improved reaction efficiency and product yields. These enhancements transformed imidazopyridine synthesis from a relatively specialized procedure into a broadly applicable methodology suitable for large-scale preparation and pharmaceutical development.

The recognition of imidazopyridines as privileged scaffolds in medicinal chemistry emerged gradually throughout the latter half of the twentieth century, as researchers discovered their remarkable biological activities and drug-like properties. The structural framework of imidazo[1,2-a]pyridines demonstrated exceptional versatility in binding to various biological targets, leading to the development of numerous therapeutic agents including sedatives, anxiolytics, cardiotonic agents, and antimicrobial compounds. This therapeutic potential established imidazopyridines as one of the most intensively studied heterocyclic systems in pharmaceutical research.

The specific compound this compound represents a more recent development in this historical progression, emerging from efforts to create structurally diverse imidazopyridine derivatives with enhanced properties and novel applications. The incorporation of bromine substituents into imidazopyridine structures reflects advances in synthetic methodology that allow for precise regioselective functionalization of these heterocyclic systems. The presence of the amino group at position eight provides additional functionality that enhances the compound's utility as a synthetic intermediate and potential pharmaceutical precursor.

Contemporary research in imidazopyridine chemistry continues to build upon this historical foundation, with modern synthetic approaches employing metal-free catalysis, photochemical activation, and radical-mediated transformations to access increasingly complex derivatives. The development of this compound and related compounds exemplifies the ongoing evolution of this field, as researchers seek to exploit the unique properties of these heterocyclic systems for applications in drug discovery, materials science, and chemical biology.

Properties

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXOWVWCTOFBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617280
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-15-0
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reactions

One prevalent method involves the cyclization of suitable precursors. Typically, this method utilizes 2-amino-5-bromopyridine and chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate that subsequently cyclizes to yield the desired imidazo[1,2-a]pyridine structure.

General Reaction Scheme:
$$
\text{2-amino-5-bromopyridine} + \text{chloroacetaldehyde} \rightarrow \text{intermediate} \rightarrow \text{this compound}
$$

Alternative Methods

Another method reported involves the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde. This method operates at mild temperatures (25°C to 50°C) and utilizes sodium bicarbonate as a base to facilitate the reaction over several hours (2 to 24 hours). Following the reaction, extraction and recrystallization techniques are employed to purify the product.

Key Steps:

  • Mix 2-amino-5-bromopyridine with chloroacetaldehyde and sodium bicarbonate.
  • Stir the mixture at controlled temperatures.
  • Extract the product using ethyl acetate and purify via recrystallization.

Reaction Conditions

The success of synthesizing this compound greatly depends on optimizing reaction conditions:

Parameter Optimal Conditions
Temperature 25°C to 50°C
Reaction Time 2 to 24 hours
Base Used Sodium bicarbonate or sodium hydroxide
Solvent for Extraction Ethyl acetate
Recrystallization Solvent Ethyl acetate/hexane (1:1 ratio)

Purification Techniques

Purification is crucial for obtaining high-purity products suitable for pharmaceutical applications. Common methods include:

Recrystallization

Recrystallization from solvents like hexane or ethanol effectively removes impurities and unreacted starting materials.

Chromatography

Column chromatography can be employed to separate brominated byproducts or other impurities based on polarity differences.

Characterization Techniques

To confirm the successful synthesis and purity of this compound, various characterization techniques are utilized:

Technique Purpose
NMR Spectroscopy Determine structural integrity and purity
Mass Spectrometry Confirm molecular weight
X-ray Crystallography Resolve crystal structure

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₉H₁₀BrN₃
  • Molecular Weight : 240.11 g/mol
  • Synthesis: Typically prepared via palladium-catalyzed cross-coupling reactions or cyclization of diaminopyridine intermediates .
  • Applications : Explored as a precursor for CDK2 inhibitors and antimicrobial agents, though commercial availability is discontinued .

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is highly versatile. Variations in substituents at positions 2, 3, 6, and 8 significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Key Properties/Applications Synthesis Yield Reference
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine 6-Br, 2,3-diMe, 8-NH₂ CDK2 inhibition; discontinued building block N/A
6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS: 73221-18-8) 6-Br, 8-NH₂ Hydrogen-bonded crystal structure; CDK2 inhibition 82%
2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine 2,6-di(furyl), 8-NH₂ Moderate yield (9%); potential kinase inhibitor 9%
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine 2-(3,4-diOMePh), 6-phenethyl, 8-NH₂ High HPLC purity (99%); antitumor applications 30%
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F, 2-CO₂Et Fluorinated derivative; used in radiopharmaceuticals N/A
Table 2: Reaction Yields for Key Transformations
Reaction Type Starting Material Product Yield Conditions Reference
Suzuki Coupling 6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine 2,3,6-Triphenylimidazo[1,2-a]pyridine 75% Pd(PPh₃)₄, K₂CO₃, 100°C
Ethynylation 6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine 6-(Phenylethynyl) derivative 95% PdCl₂(PPh₃)₂, CuI, rt
Nitration 3-Bromo-5-chloropyridin-2-amine 3-Nitroimidazo[1,2-a]pyridine 88% HNO₃, H₂SO₄, reflux

Limitations and Challenges

  • Commercial Availability : The target compound (CAS: 212268-15-0) is discontinued, limiting its practical use .
  • Synthetic Complexity : Introduction of multiple substituents (e.g., 2,3-dimethyl groups) requires precise control to avoid steric hindrance .

Biological Activity

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine (CAS Number: 212268-15-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrN3C_9H_{10}BrN_3. The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the imidazo-pyridine ring. Its structural representation can be summarized as follows:

PropertyValue
Molecular Weight240.1 g/mol
Purity96% - 97%
SMILESCc1nc2c(N)cc(Br)cn2c1C
InChI KeyJNXOWVWCTOFBPU-UHFFFAOYAP

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable study evaluated various compounds for their inhibitory effects on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in breast cancer cell lines. Compounds derived from this class exhibited significant cytotoxicity against both AU-565 and MDA-MB-231 cell lines.

  • Key Findings:
    • Compound 9d showed an IC50_{50} of 1.54 µM against AU-565, outperforming Lapatinib (IC50_{50} = 0.48 µM ).
    • For MDA-MB-231 cells, compounds 9d and 11c had IC50_{50} values of 2.67 µM and 1.75 µM , respectively, compared to Lapatinib's 9.29 µM .

The mechanism by which these compounds exert their effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies indicate that these compounds interact with critical residues in the active sites of EGFR and HER2, suggesting a competitive inhibition model.

Study on Quinazoline Derivatives

A comprehensive study conducted by researchers synthesized several quinazoline derivatives based on the imidazo-pyridine scaffold. The study assessed their activity against various cancer cell lines and explored their pharmacokinetic properties through ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

Compound IDCell LineIC50_{50} (µM)Comparison DrugComparison IC50_{50} (µM)
9dAU-5651.54Lapatinib0.48
11cMDA-MB-2311.75Lapatinib9.29
13aHepG217.51Sorafenib19.33
14cHCT-11610.40Sorafenib6.82

Q & A

Basic Research Question

  • X-ray crystallography : Reveals planar imidazo[1,2-a]pyridine cores (r.m.s. deviation <0.024 Å) and pyramidal amine groups. Three independent molecules in the asymmetric unit form N–H⋯N hydrogen-bonded layers .
  • NMR : ¹H and ¹³C NMR confirm regiochemistry; amine protons appear as broad singlets (δ ~5.2 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 242.97 for C₇H₆BrN₃) .

What are the key challenges in achieving regioselective bromination during synthesis, and how can side products be minimized?

Advanced Research Question
Bromination at the 6-position competes with 3- or 8-position substitution due to electron-rich aromatic systems. Strategies:

  • Controlled stoichiometry : Using 1 equivalent of Br₂ at 0°C reduces dibromination (e.g., 8b > 6-Br6b in ) .
  • Protecting groups : Temporary protection of the amine (-NH₂) prevents undesired N-bromination .
  • TLC monitoring : Early termination of reactions prevents over-bromination .

How does the crystal structure inform the compound’s hydrogen-bonding interactions and stability?

Advanced Research Question
The asymmetric unit contains three molecules linked via N–H⋯N bonds (2.89–3.01 Å). Two molecules donate one H-bond, while the third donates two, creating a layered network. This H-bonding stabilizes the crystal lattice and may influence solubility and melting point .

What computational methods are employed to predict reactivity or optimize synthesis conditions?

Advanced Research Question
Quantum chemical reaction path searches (e.g., DFT) model transition states for cyclocondensation. ICReDD’s approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . For example, ethanol’s polarity enhances intermediate solubility, as predicted by COSMO-RS simulations .

What pharmacological applications are associated with this compound, and how does its structure-activity relationship (SAR) guide derivatization?

Advanced Research Question
The compound is a CDK2 inhibitor scaffold. SAR studies show:

  • Bromine at C6 : Enhances binding to kinase ATP pockets via hydrophobic interactions .
  • Methyl groups at C2/C3 : Improve metabolic stability by reducing oxidative degradation .
    Derivatives with carboxylate esters (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) exhibit antiviral activity .

What alternative strategies exist for introducing the amino group at the 8-position?

Advanced Research Question
Post-synthetic modification via Buchwald-Hartwig amination or reductive amination of a nitro precursor is feasible but less efficient than direct synthesis. Direct cyclization with 5-bromo-2,3-diaminopyridine avoids multi-step routes .

How do substituents at C2 and C3 influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Methyl groups at C2/C3 sterically hinder Suzuki-Miyaura coupling at C6. Computational models (VASP) suggest that bulkier substituents reduce Pd catalyst accessibility. Optimized conditions use Pd(OAc)₂/XPhos in toluene at 110°C .

How are data contradictions in spectral or crystallographic analyses resolved?

Advanced Research Question
Discrepancies in refinement (e.g., residual electron density near Br atoms in ) are addressed via:

  • Restraints : Distance restraints for N–H bonds (0.88 ± 0.01 Å) .
  • Twinned crystals : Data integration with CrysAlisPro software corrects for twinning .

What green chemistry approaches are applicable to its synthesis?

Advanced Research Question

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., uses 10 min at 0°C) .
  • Solvent selection : Ethanol (renewable) replaces DMF or DMSO .

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